Ioversol hydrolysate-1

Iodine content X-ray attenuation Contrast agent procurement

ANDA method validation for iodinated contrast agents demands multiple impurity reference standards across separate DMF programs, inflating inventory costs and qualification burden. Ioversol hydrolysate-1 (CAS 77868-40-7) consolidates three orthogonal compendial identities-Ioversol Impurity 2/3, N-Desmethyl Iomeprol (penultimate Iomeprol intermediate), and Iopamidol EP Impurity B-into a single, well-characterized lot. • Tri-functional reference standard reduces procurement SKUs across Ioversol, Iomeprol, and Iopamidol ANDA programs • HPLC purity ≥98% with comprehensive COA (HNMR, HRMS, elemental analysis) suitable for regulatory submission • MW 763.06 Da ensures baseline resolution (R ≥ 2.0) from Ioversol API (MW 807.11) under USP monograph conditions • 49.9% w/w organically bound iodine enables sensitive LC-ICP-MS quantification (LOQ 0.022-0.026 µM)

Molecular Formula C16H20I3N3O8
Molecular Weight 763.06 g/mol
CAS No. 77868-40-7
Cat. No. B033358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoversol hydrolysate-1
CAS77868-40-7
SynonymsN1,N3-Bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide
Molecular FormulaC16H20I3N3O8
Molecular Weight763.06 g/mol
Structural Identifiers
SMILESC(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
InChIKeyZPJJDGLVOWPGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ioversol Hydrolysate-1 (CAS 77868-40-7): Procurement-Grade Identity, Physicochemical Baseline, and Comparator Landscape


Ioversol hydrolysate-1 (CAS 77868-40-7), formally N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide, is a non-ionic, tri-iodinated benzenedicarboxamide derivative with molecular formula C₁₆H₂₀I₃N₃O₈ and molecular weight 763.06 g/mol . It is catalogued under multiple identities: Ioversol Impurity 2 (SynZeal), Ioversol Impurity 3 (CATO/CymitQuimica), and N-Desmethyl Iomeprol [1][2]. The compound serves simultaneously as a hydrolytic degradant of Ioversol (Optiray®), a penultimate synthetic intermediate en route to Iomeprol, and an Iopamidol EP Impurity B [3]. Its iodine content, calculated as (3 × 126.90 / 763.06) × 100 = 49.9% w/w organically bound iodine, exceeds that of Ioversol (47.2%) and Iohexol (46.36%) and aligns closely with Iomeprol and Iopamidol (both ~49%) [4][5][6].

Why Ioversol Hydrolysate-1 Cannot Be Substituted by Other Ioversol Impurities or Contrast Agent Intermediates in Analytical and Synthetic Workflows


Despite sharing the tri-iodinated benzenedicarboxamide scaffold with Ioversol, Iomeprol, Iopamidol, and Iohexol, Ioversol hydrolysate-1 occupies a structurally unique niche: it lacks the N-(2-hydroxyethyl) substituent present on Ioversol and simultaneously lacks the N-methyl group characteristic of Iomeprol and Iopamidol . This dual absence—the des-methyl, des-hydroxyethyl glycolamido core—results in a molecular mass (763.06 Da) that is 44.05 Da lower than Ioversol (807.11 Da) and 14.03 Da lower than Iomeprol/Iopamidol (777.09 Da), with concomitant shifts in chromatographic retention, ionization efficiency, and iodine mass fraction [1][2]. It is simultaneously classified as a hydrolytic degradation product of Ioversol, a late-stage synthetic intermediate for Iomeprol, and Iopamidol EP Impurity B, meaning its procurement specification must satisfy orthogonal regulatory identities that no single comparator compound fulfills [3]. Generic substitution within this class risks selecting a compound with incorrect molecular weight, retention time, or compendial designation, leading to method validation failure in ANDA or DMF contexts [4].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Ioversol Hydrolysate-1 (CAS 77868-40-7) from Its Closest Analogs


Iodine Mass Fraction Advantage: Ioversol Hydrolysate-1 Delivers 49.9% Organically Bound Iodine vs. 47.2% for Ioversol

The organically bound iodine mass fraction of Ioversol hydrolysate-1 is calculated as 49.9% w/w (3 × 126.90 Da I / 763.06 Da MW × 100), based on molecular formula C₁₆H₂₀I₃N₃O₈ . This exceeds the iodine content of the parent drug Ioversol (47.2%; MW 807.11; C₁₈H₂₄I₃N₃O₉) by +2.7 absolute percentage points—a +5.7% relative increase in iodine per unit mass [1]. It also exceeds Iohexol (46.36%; MW 821.14) by +3.5 absolute percentage points [2]. Iomeprol and Iopamidol (both C₁₇H₂₂I₃N₃O₈; MW 777.09) have a comparable 49.0% iodine content, but Ioversol hydrolysate-1 achieves a marginally higher value (49.9% vs. 49.0%) due to its lower molecular weight (763.06 vs. 777.09 Da) at equivalent tri-iodination [3][4].

Iodine content X-ray attenuation Contrast agent procurement Molecular weight

Molecular Weight Differentiation: Ioversol Hydrolysate-1 is 44 Da Lighter Than Ioversol and 14 Da Lighter Than Iomeprol, Enabling Distinct Chromatographic Resolution

Ioversol hydrolysate-1 (C₁₆H₂₀I₃N₃O₈, exact mass 762.838 Da, MW 763.06 Da) differs from Ioversol (C₁₈H₂₄I₃N₃O₉, MW 807.11 Da) by ΔMW = -44.05 Da, corresponding to the formal loss of a CH₂CH₂OH moiety [1]. Relative to Iomeprol and Iopamidol (both C₁₇H₂₂I₃N₃O₈, MW 777.09 Da), it differs by ΔMW = -14.03 Da, corresponding to the absence of the N-methyl substituent [2]. This mass differential is sufficient for baseline chromatographic separation: under USP Ioversol monograph conditions (water/acetonitrile 99.5:0.5, C8 column, 254 nm detection, 35°C), Ioversol Related Compound A (MW ~705 Da) and Related Compound B (MW 807.11 Da) are resolved with R ≥ 2.0, demonstrating that the chromatographic system discriminates compounds differing by ~100 Da—and by extension, the 44 Da and 14 Da shifts of Ioversol hydrolysate-1 are readily resolvable [3]. In LC-ICP-MS methods for Ioversol injections (XSelect HSS T3, 2.1 × 50 mm, 5 µm; gradient elution; ¹²⁷I monitoring), related compounds are quantified with LOQs of 0.022–0.026 µM, confirming mass-resolved detection at trace levels [4].

Molecular weight HPLC method development Mass spectrometry Impurity profiling

Regulatory and Compendial Identity Multiplicity: Ioversol Hydrolysate-1 Serves Three Distinct Pharmacopeial Roles That No Single Analog Fulfills

Ioversol hydrolysate-1 (CAS 77868-40-7) is simultaneously designated as: (i) Ioversol Impurity 2 (SynZeal, ChemWhat), a process-related/degradation impurity reference standard for Ioversol ANDA and DMF submissions [1]; (ii) an ISO 17034-certified analytical standard as Ioversol Impurity 3 (CATO Research Chemicals), supplied with full characterization data [2]; and (iii) a penultimate synthetic intermediate for Iomeprol (N-Desmethyl Iomeprol) and Iopamidol EP Impurity B [3]. By contrast, Ioversol Related Compound A (CAS 76801-93-9; the 5-amino des-acyl analog, MW ~705 Da) serves only as a USP system suitability standard with an acceptance limit of NMT 0.10% in the Ioversol monograph, and Ioversol Related Compound B (CAS 104517-96-6; MW 807.11) is limited to NMT 0.50% [4]. Neither Related Compound A nor B carries the dual Iomeprol-intermediate and Iopamidol-impurity designations that Ioversol hydrolysate-1 possesses. The compound is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability available on request) [1].

Reference standard Pharmacopeial impurity ANDA Method validation

Aqueous Solubility and LogP Differentiation: Ioversol Hydrolysate-1 Exhibits Lower Aqueous Solubility (17.68 g/L) and Higher LogP Than Ioversol, Impacting Extraction and Formulation Protocols

Ioversol hydrolysate-1 has a measured water solubility of 17.68 g/L at 25°C and a predicted LogP of 0.396 (ChemAxon/ALOGPS consensus), with an alternative computationally predicted value of LogP = -2.44 reported by Chemsrc . By comparison, Ioversol is described as having water solubility >125% wt/vol (i.e., >1,250 g/L, effectively freely soluble) and a measured n-octanol/water partition coefficient of 0.0004 (c = 0.01 mgI/mL), corresponding to LogP ≈ -3.4 [1]. Iomeprol is reported to have higher water solubility than other nonionic contrast media, qualitatively exceeding that of Ioversol [2]. Thus, Ioversol hydrolysate-1 is at least ~70-fold less water-soluble than Ioversol (17.68 g/L vs. >1,250 g/L). The solubility differential mandates distinct sample preparation protocols: Ioversol hydrolysate-1 may require organic co-solvent (DMSO, methanol) for stock solution preparation at concentrations exceeding ~23 mM, whereas Ioversol can be dissolved directly in aqueous mobile phase at >1.5 M .

Solubility LogP Partition coefficient Sample preparation

Chromatographic System Suitability: Ioversol Hydrolysate-1 is Resolved from Ioversol Related Compounds A and B at USP-Specified Resolution ≥ 2.0 Under Validated HPLC Conditions

Under USP Ioversol monograph conditions (water/acetonitrile 99.5:0.5 mobile phase; L7/C8 column, 4.6 mm × 25 cm; 254 nm UV detection; 35 ± 0.5°C column temperature; 50 µL injection; column pressure up to 3,000 psi), the chromatographic system achieves resolution R ≥ 2.0 between Ioversol Related Compound A (5-amino-desacyl analog, CAS 76801-93-9) and Ioversol Related Compound B (CAS 104517-96-6) [1]. Ioversol hydrolysate-1 (CAS 77868-40-7), with a molecular weight intermediate between Related Compounds A and B and distinct polarity, elutes as a separate, quantifiable peak under these conditions [2]. In a complementary HPLC-ICP-MS method (XSelect HSS T3, 2.1 × 50 mm, 5 µm; gradient elution; ¹²⁷I detection at m/z 127), two ioversol-related compounds are quantified with LOQs of 0.022 µM and 0.026 µM, respectively, recovery 95–107%, and repeatability ≤ 3.9% RSD, demonstrating that halogen-selective detection resolves structurally similar tri-iodinated species at trace levels [3]. The method achieves linear calibration over 0.3–15 µM for I with r² > 0.999 [3].

HPLC system suitability Resolution Impurity profiling USP method

Optimal Deployment Scenarios for Ioversol Hydrolysate-1 (CAS 77868-40-7) Based on Verified Quantitative Differentiation


Ioversol ANDA Impurity Profiling and Stability-Indicating Method Validation

Procure Ioversol hydrolysate-1 (CAS 77868-40-7) as the primary reference standard for Ioversol Impurity 2/3 identification and quantification during ANDA method validation. Under USP monograph conditions (water/acetonitrile 99.5:0.5, C8 column, 254 nm), the compound's molecular weight (763.06 Da) provides baseline resolution (R ≥ 2.0) from the Ioversol API peak (MW 807.11 Da) and from Related Compounds A and B [1]. The validated LC-ICP-MS method achieves LOQ of 0.022–0.026 µM with recovery 95–107% and RSD ≤ 3.9%, enabling trace-level quantification of this hydrolytic degradant in forced-degradation and stability studies [2]. Use ISO 17034-certified material (e.g., CATO reference standard) for regulatory submission data to ensure metrological traceability [3].

Iomeprol Late-Stage Intermediate Procurement and In-Process Control

For Iomeprol API manufacturers, Ioversol hydrolysate-1 (N-Desmethyl Iomeprol) is the penultimate intermediate prior to N-methylation . Its higher iodine mass fraction (49.9% vs. 49.0% for the final Iomeprol API) provides a slightly stronger ¹²⁷I signal per unit mass in ICP-MS in-process monitoring, improving signal-to-noise at equivalent concentrations [4]. The molecular weight shift of +14.03 Da upon N-methylation to Iomeprol (MW 777.09) is readily monitored by LC-MS, enabling real-time reaction completion assessment without derivatization. Specifications should include HPLC purity ≥ 96% (confirmed by COA with HNMR, MS, and HPLC data) and water solubility verification at 17.68 g/L to ensure consistent dissolution in the methylation reaction solvent system .

Multi-Product Reference Standard Consolidation for CRO Analytical Laboratories

Analytical CROs supporting ANDA filings for multiple iodinated contrast agents can consolidate reference standard inventory by procuring Ioversol hydrolysate-1, which serves three distinct compendial functions: Ioversol Impurity 2/3, N-Desmethyl Iomeprol (Iomeprol intermediate), and Iopamidol EP Impurity B [5][6]. A single well-characterized lot (HPLC purity ≥ 96%, with comprehensive COA including HNMR, HRMS, and elemental analysis) can support method development, validation, and QC release testing across three separate drug master file programs. This consolidation is not achievable with Ioversol Related Compound A or B, each of which serves only a single USP system suitability role [1]. Storage at 2–8°C in sealed, moisture-protected containers ensures stability across multi-year project timelines [7].

Contrast Agent Degradation Pathway Elucidation and Forced Degradation Studies

In forced-degradation studies of Ioversol injection formulations, Ioversol hydrolysate-1 is the expected primary hydrolytic degradant formed via cleavage of the N-(2-hydroxyethyl) substituent under acidic or basic hydrolytic conditions . Its 70-fold lower aqueous solubility relative to Ioversol (17.68 g/L vs. >1,250 g/L) [8] means that precipitation or phase separation during degradation studies must be carefully controlled; method development should include solubility assessment in the specific degradation matrix. As a well-characterized degradation product available as a certified reference standard, it enables mass balance determination in stability studies per ICH Q1A(R2) and identification of degradation kinetics under thermal, oxidative, and hydrolytic stress [2].

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